3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide
Description
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide is a compound that features a benzamide core linked to a cyclopentyltetrazole moiety
Properties
IUPAC Name |
3-[(5-cyclopentyltetrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-13(20)12-7-3-4-10(8-12)9-19-14(16-17-18-19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAGQFBVIFEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=NN2CC3=CC(=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide typically involves the reaction of a benzamide derivative with a cyclopentyltetrazole precursor. One common method involves the use of a cyclopentylamine derivative, which is reacted with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide or tetrazole ring.
Reduction: Reduced forms of the benzamide or tetrazole ring.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds also feature a benzene ring fused to a heterocyclic moiety and have similar bioactive properties.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Pyrazole derivatives: Often used in medicinal chemistry for their versatile reactivity and biological activity
Uniqueness
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide is unique due to the presence of the cyclopentyltetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
